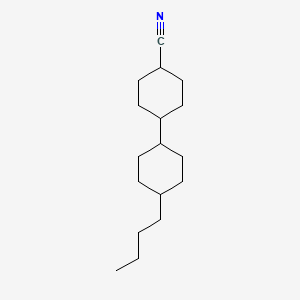
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate is a chemical compound with the molecular formula C12H26N2O4S and a molecular weight of 294.41 g/mol . It is known for its unique structure, which includes a quaternary ammonium group and an acetylated methionine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate typically involves the reaction of N-acetyl-DL-methionine with 2-hydroxyethyl(trimethyl)ammonium chloride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield thioethers or other reduced sulfur-containing compounds.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in studies involving protein modification and enzyme inhibition.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate exerts its effects involves interactions with specific molecular targets and pathways. The quaternary ammonium group can interact with negatively charged sites on proteins and enzymes, altering their activity. The acetylated methionine moiety may participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxyethyl(trimethyl)ammonium chloride
- N-Acetyl-DL-methionine
- Trimethylamine N-oxide
Uniqueness
Compared to similar compounds, 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate stands out due to its combined quaternary ammonium and acetylated methionine structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Eigenschaften
CAS-Nummer |
71463-43-9 |
|---|---|
Molekularformel |
C12H26N2O4S |
Molekulargewicht |
294.41 g/mol |
IUPAC-Name |
2-acetamido-4-methylsulfanylbutanoate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H13NO3S.C5H14NO/c1-5(9)8-6(7(10)11)3-4-12-2;1-6(2,3)4-5-7/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11);7H,4-5H2,1-3H3/q;+1/p-1 |
InChI-Schlüssel |
OTKITTZBFOVAMQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NC(CCSC)C(=O)[O-].C[N+](C)(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


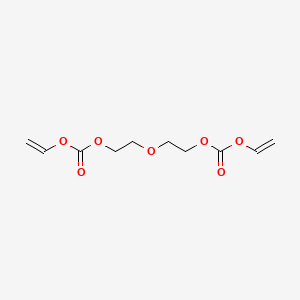


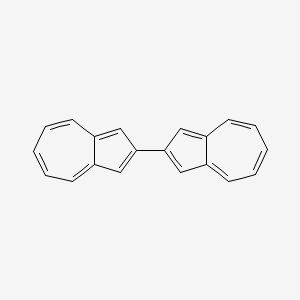
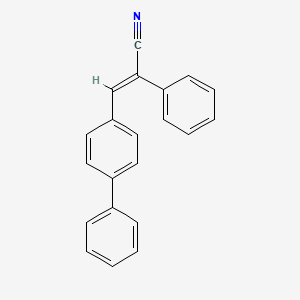

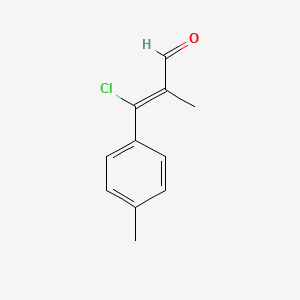


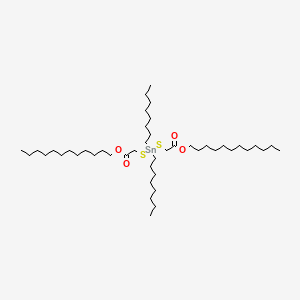
![8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12667074.png)


